N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

PI3Kδ inhibitor Pyrazolopyrimidine scaffold Kinase selectivity

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393844‑78‑5) is a synthetic small molecule built on the pyrazolo[3,4‑d]pyrimidine scaffold. Its molecular formula is C₁₇H₂₁N₅O₂ and its molecular weight is 327.38 g mol⁻¹.

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 393844-78-5
Cat. No. B2815603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393844-78-5
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESCOCCN(CCOC)C1=NC=NC2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C17H21N5O2/c1-23-10-8-21(9-11-24-2)16-15-12-20-22(17(15)19-13-18-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
InChIKeyQXFQVAZXSVGOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393844-78-5) – Key Identity for Procurement


N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393844‑78‑5) is a synthetic small molecule built on the pyrazolo[3,4‑d]pyrimidine scaffold. Its molecular formula is C₁₇H₂₁N₅O₂ and its molecular weight is 327.38 g mol⁻¹ . The compound has been described as a phosphatidylinositol 3‑kinase‑δ (PI3Kδ) inhibitor [1]; however, detailed quantitative pharmacological characterisation is extremely sparse in the peer‑reviewed literature, making independent verification of potency and selectivity difficult for prospective users.

Why N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Swapped with Generic Pyrazolopyrimidines


Pyrazolo[3,4‑d]pyrimidines are a privileged scaffold in kinase drug discovery, but even subtle changes in the 4‑amino substituent can completely invert target selectivity [1]. For example, the unsubstituted 4‑amino parent compound (CAS 5334‑30‑5) acts as an EGFR inhibitor (IC₅₀ = 2.7 µM) , while close 4‑(N‑alkyl) analogues have been reported with PI3Kδ IC₅₀ values spanning four orders of magnitude [2]. Therefore, assuming functional equivalence between N,N‑bis(2‑methoxyethyl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine and any other 4‑substituted pyrazolopyrimidine—without direct, assay‑matched comparative data—carries a high risk of invalid experimental results and wasted procurement spend.

Quantitative Differentiation Evidence for N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


High‑Strength Differential Evidence Is Currently Unavailable for Procurement Decisions

A systematic search of peer‑reviewed literature, public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and patent repositories was conducted for quantitative, comparator‑based evidence that would differentiate N,N‑bis(2‑methoxyethyl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (CAS 393844‑78‑5) from its closest structural analogues in a head‑to‑head assay. No direct comparative data (e.g., IC₅₀, Kd, selectivity panel, cellular EC₅₀, or in‑vivo PK) could be retrieved from any source permitted by the current analysis framework [1]. Although a vendor‑hosted record lists the compound as a PI3Kδ inhibitor, the underlying primary data remain inaccessible; consequently, even a reliable baseline potency value cannot be confirmed [2]. The sole quantifiable comparator identified—the unsubstituted 4‑amino parent (PP 3)—targets EGFR (IC₅₀ = 2.7 µM) rather than PI3Kδ, underscoring that the target profile is exquisitely sensitive to the 4‑amino substituent but providing no differentiation for the bis‑methoxyethyl derivative itself .

PI3Kδ inhibitor Pyrazolopyrimidine scaffold Kinase selectivity

Structural Homology Suggests Potential, But Unproven, PI3Kδ Selectivity Advantage

Recent medicinal‑chemistry campaigns have demonstrated that 1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine derivatives bearing bulky 4‑amino substituents can achieve exceptional PI3Kδ selectivity. For instance, Tang et al. (2023) reported a series of 4‑amine‑tethered indazole analogues with PI3Kδ IC₅₀ values below 1 nM and >1,000‑fold selectivity over other Class I PI3K isoforms [1]. While N,N‑bis(2‑methoxyethyl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine shares the same core scaffold and a similarly elaborated 4‑amino group, no member of this series has been co‑tested with the target compound under identical assay conditions. Therefore, the inference that the bis‑methoxyethyl derivative would exhibit a comparable selectivity window is a class‑level extrapolation that has not been empirically validated.

PI3Kδ selectivity Structure–activity relationship Kinase inhibitor design

Evidence‑Based Application Scenarios for N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Chemical‑Biology Probe for PI3Kδ‑Dependent Signalling (with De‑Novo Validation Required)

Given its structural homology to high‑affinity, selective PI3Kδ inhibitors [1], N,N‑bis(2‑methoxyethyl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine may serve as a starting point for the development of a chemical probe targeting PI3Kδ‑dependent pathways. However, as no primary potency or selectivity data are currently available, any use in cellular or in‑vivo models must be preceded by rigorous in‑house biochemical profiling (PI3K isoform panel, kinome‑wide selectivity screen) to establish a quantitative activity fingerprint before biological interpretation can be considered reliable [1].

SAR Library Expansion Around the 4‑Amino Position of Pyrazolo[3,4‑d]pyrimidines

The bis‑(2‑methoxyethyl)‑amino substituent represents a specific, under‑explored vector for tuning the physicochemical and pharmacological properties of the pyrazolo[3,4‑d]pyrimidine core. Comparative SAR studies have shown that 4‑amino modifications can dramatically shift potency, isoform selectivity, and oral bioavailability within this chemotype [1]. Incorporating CAS 393844‑78‑5 into a library alongside its 4‑chloro, 4‑morpholino, and 4‑unsubstituted analogues would enable a systematic exploration of the methoxyethyl‑spacer contribution to target engagement, solubility, and metabolic stability [1].

Negative Control or Inactive Comparator for Validated PI3Kδ Chemotypes (Pending Profiling)

If subsequent profiling reveals that the bis‑methoxyethyl substitution ablates PI3Kδ activity (a plausible outcome given that related N,N‑dialkyl variants have shown >100‑fold potency shifts [1]), the compound could serve as a structurally matched negative control for active PI3Kδ inhibitors derived from the same core. This application depends entirely on the generation of comparative IC₅₀ data against a reference inhibitor such as idelalisib or the Tang et al. lead series [1].

Custom Synthesis Input for Collaborative Drug‑Discovery Programmes

For academic or industrial groups engaged in fragment‑based or structure‑based design of novel PI3Kδ inhibitors, CAS 393844‑78‑5 offers a pre‑assembled, functionalised scaffold that can be rapidly diversified at the 3‑, 6‑, or N1‑phenyl positions. The commercial availability of the compound eliminates the need for a multi‑step synthesis of the core, accelerating hit‑to‑lead timelines provided that the user independently verifies purity and identity by LC‑MS and ¹H NMR upon receipt [1].

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